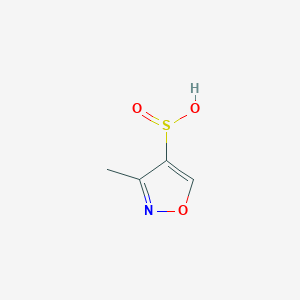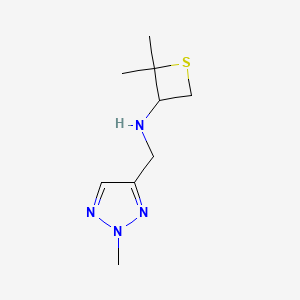![molecular formula C13H12N4O B12963244 7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine CAS No. 55643-80-6](/img/structure/B12963244.png)
7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable compound in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the Dimroth rearrangement, which is a convenient method for synthesizing triazolopyrimidines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and the Dimroth rearrangement allows for efficient and scalable production, making it suitable for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions: 7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the oxidation of the methoxy group can lead to the formation of reactive iminoquinones . The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with altered biological activities. These derivatives are often studied for their potential therapeutic applications, such as anticancer or antimicrobial properties .
Aplicaciones Científicas De Investigación
7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is studied for its potential as a CDK2 inhibitor, which targets tumor cells selectively and shows promising anticancer activity . Additionally, it has applications in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
In the field of material sciences, this compound is used in the development of new materials with unique properties. Its diverse biological activities make it a valuable compound for various research applications.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. As a CDK2 inhibitor, it binds to the CDK2/cyclin A2 complex, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . This selective targeting of tumor cells makes it a promising candidate for cancer therapy.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine include other triazolopyrimidines, such as 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Uniqueness: The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities. Its methoxy and phenyl groups contribute to its potent CDK2 inhibitory activity, making it a valuable compound for cancer research and therapy .
Propiedades
Número CAS |
55643-80-6 |
|---|---|
Fórmula molecular |
C13H12N4O |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
7-methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C13H12N4O/c1-9-14-12(18-2)8-11-15-13(16-17(9)11)10-6-4-3-5-7-10/h3-8H,1-2H3 |
Clave InChI |
PVFGNJVSLCYWQG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC2=NC(=NN12)C3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(2,3-Dihydro-1H-inden-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12963184.png)



![2-Methoxy-4-(6-methyl-2,6-diazaspiro[3.3]heptan-2-yl)aniline](/img/structure/B12963216.png)
![(1S,4S)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B12963218.png)





